molecular formula C27H29NO5S B11631038 Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11631038
M. Wt: 479.6 g/mol
InChI Key: LYYKDMOZZHNVBS-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring-like structures that include at least one atom other than carbon. The presence of various functional groups in this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route involves the condensation of cyclopentanone with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with 2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H29NO5S

Molecular Weight

479.6 g/mol

IUPAC Name

cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H29NO5S/c1-15-24(27(31)33-18-6-3-4-7-18)25(16-9-10-20(29)22(14-16)32-2)26-19(28-15)12-17(13-21(26)30)23-8-5-11-34-23/h5,8-11,14,17-18,25,28-29H,3-4,6-7,12-13H2,1-2H3

InChI Key

LYYKDMOZZHNVBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=C(C=C4)O)OC)C(=O)OC5CCCC5

Origin of Product

United States

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